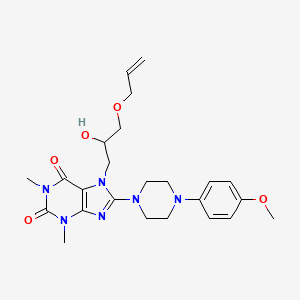

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

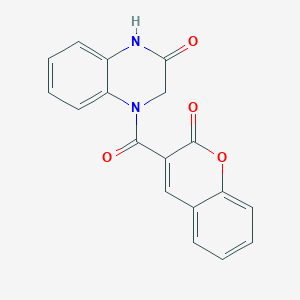

The compound “2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two nonadjacent nitrogen atoms. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acids guanine and adenine .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the imidazole ring, followed by the addition of the various substituents. One possible method could involve a reaction between 4-chlorobenzyl chloride and a suitable sulfur nucleophile to form the thioether, followed by further reactions to build the rest of the molecule .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the thioether linkage, and the acetamide group. The chlorine atom on the benzyl group would be expected to significantly influence the electronic properties of the molecule .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The imidazole ring, for example, can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the electronegative chlorine atom could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

ACAT-1 Inhibition for Disease Treatment

K. Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), demonstrating potential for treating diseases involving ACAT-1 overexpression. This compound exhibits significant selectivity for ACAT-1 over ACAT-2, highlighting its therapeutic relevance (Shibuya et al., 2018).

Glycosylation of Proteins

Y. Lee et al. (1976) introduced a method for attaching sugars to proteins using 2-imino-2-methoxyethyl 1-thioglycosides (IME-thioglycosides), offering a novel approach for biochemical modifications that could enhance the functionality or stability of therapeutic proteins (Lee et al., 1976).

Angiotensin II Receptor Antagonists

D. Carini et al. (1991) developed a series of N-(biphenylylmethyl)imidazoles that act as potent, orally active antihypertensive agents by antagonizing angiotensin II receptors. These compounds offer insights into the design of new medications for hypertension treatment (Carini et al., 1991).

Novel Routes to Enantiopure Imidazolines

Nicola A. Boland et al. (2002) reported a novel procedure for preparing enantiopure 1,4-disubstituted 2-imidazolines, demonstrating a modular approach from readily available amino alcohols. This methodology could be pivotal for synthesizing compounds with potential biological activities (Boland et al., 2002).

Anticancer Activity of Benzimidazole–Thiazole Derivatives

Z. M. Nofal et al. (2014) synthesized benzimidazole–thiazole derivatives exhibiting promising anticancer activity against HepG2 and PC12 cell lines. These findings contribute to the search for new chemotherapeutic agents (Nofal et al., 2014).

Antibacterial Properties of Benzimidazole Based Derivatives

Kumaraswamy Gullapelli et al. (2014) and K. Ramalingam et al. (2019) explored the synthesis and antibacterial activity of benzimidazole-based derivatives, highlighting their potential as novel antibacterial agents. These studies underline the importance of benzimidazole derivatives in developing new antibiotics to combat resistant bacterial strains (Gullapelli et al., 2014); (Ramalingam et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-3-5-12(16)6-4-11/h3-7,20H,2,8-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMWYVIWYUSKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-ethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2650650.png)

![6-chloro-N-{1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide](/img/structure/B2650657.png)

![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)

![3,4,5-Trimethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2650661.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyrimidine](/img/structure/B2650663.png)